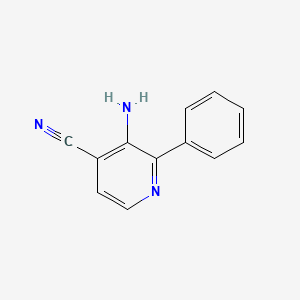
Ethanol, 2-amino-, nitrate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-amino-, nitrate (1:1) is a chemical compound that consists of an ethanol molecule with an amino group attached to the second carbon and a nitrate group forming a 1:1 complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-amino-, nitrate (1:1) typically involves the reaction of ethanolamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HNO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \cdot \text{NO}_3 ]
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-amino-, nitrate (1:1) involves the careful handling of nitric acid and ethanolamine. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethanol, 2-amino-, nitrate (1:1) can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroethanol or other nitro derivatives.
Reduction: Formation of ethylamine or other amine derivatives.
Substitution: Formation of substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-amino-, nitrate (1:1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-amino-, nitrate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrate group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethanolamine: Similar in structure but lacks the nitrate group.
Nitroethanol: Contains a nitro group instead of an amino group.
Aminoethanol: Similar to ethanolamine but with different functional groups.
Uniqueness: Ethanol, 2-amino-, nitrate (1:1) is unique due to the presence of both an amino group and a nitrate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
20748-72-5 |
|---|---|
Fórmula molecular |
C2H8N2O4 |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
2-aminoethanol;nitric acid |
InChI |
InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |
Clave InChI |
WAFNMNCIAQAQJU-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol](/img/structure/B8703813.png)


![3-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8703851.png)







